![molecular formula C15H15N5O2S B11931945 2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide](/img/structure/B11931945.png)
2-Methyl-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HS94 involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification through chromatography .
Industrial Production Methods: Industrial production of HS94 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps like crystallization and chromatography. The compound is then subjected to rigorous quality control to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: HS94 undergoes various chemical reactions, including:
Oxidation: HS94 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: HS94 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, reduced forms of HS94 .
Aplicaciones Científicas De Investigación
HS94 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Death Associated Protein Kinase 3 and Pim kinases.
Biology: Investigated for its role in cellular processes such as apoptosis and autophagy.
Medicine: Explored for potential therapeutic applications in treating hypertension and other cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Death Associated Protein Kinase 3 and Pim kinases
Mecanismo De Acción
HS94 exerts its effects by selectively inhibiting Death Associated Protein Kinase 3. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular pathways. The molecular targets include proteins involved in apoptosis and autophagy, making HS94 a valuable tool for studying these processes .
Comparación Con Compuestos Similares
Pim-1/2 Kinase Inhibitor 1: An orally active inhibitor that impedes the action of Pim kinases.
SGI-1776: Used in trials for treating prostate cancer and lymphomas.
CK2/ERK8-IN-1: A dual inhibitor of casein kinase 2 and ERK8 with pro-apoptotic efficacy.
M-110: A highly selective inhibitor of Pim kinases, showing preference for Pim-3
Uniqueness of HS94: HS94 is unique due to its high selectivity and potency for Death Associated Protein Kinase 3 inhibition. Its Ki value of 126 nanomolar for Pim kinase inhibition makes it a highly effective tool for studying hypertension and related cardiovascular diseases .
Propiedades
Fórmula molecular |
C15H15N5O2S |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-methyl-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C15H15N5O2S/c1-15(2,13(16)22)23-14-18-11-10(12(21)19-14)8-17-20(11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,16,22)(H,18,19,21) |
Clave InChI |
HIGNONZTHOPLMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N)SC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2-[2,6-dimethyl-4-[(E)-3-[4-(methylamino)phenyl]-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate](/img/structure/B11931869.png)
![1-[(1R,2S,4S)-4-[methyl(propan-2-yl)amino]-2-propylcyclohexyl]-3-[[6-(trifluoromethyl)quinazolin-4-yl]amino]pyrrolidin-2-one](/img/structure/B11931888.png)
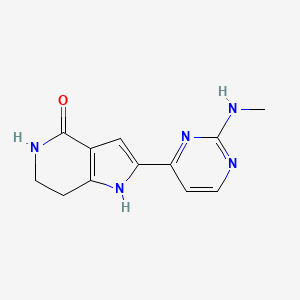

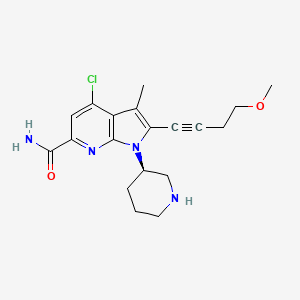
![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)
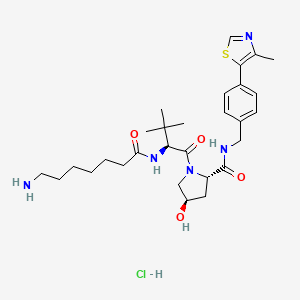
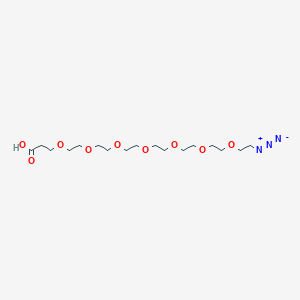
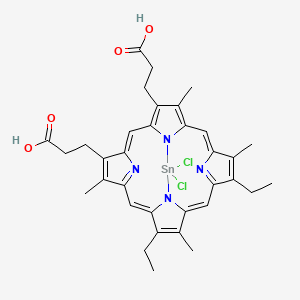
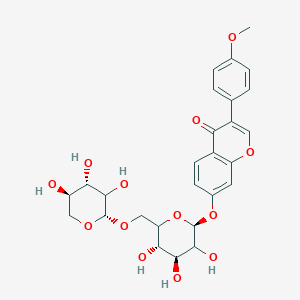
![4-[4-[4-[4-[[5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(2-hydroxypentan-3-yl)-1,2,4-triazol-3-one;hydrate](/img/structure/B11931948.png)
![2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl (2R)-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]butanoate](/img/structure/B11931952.png)

